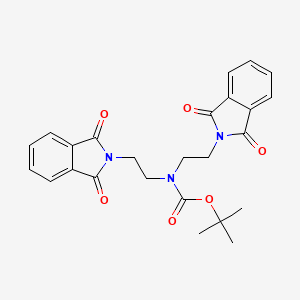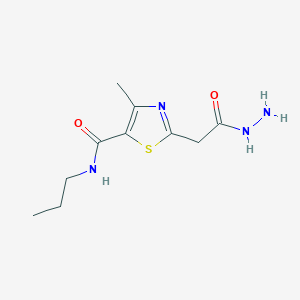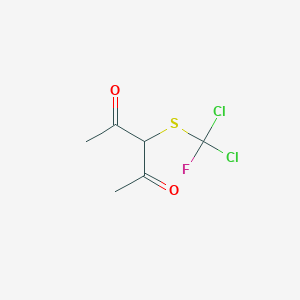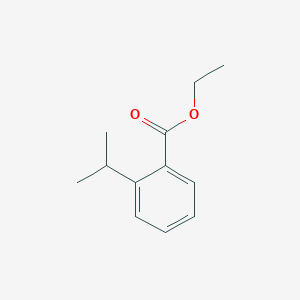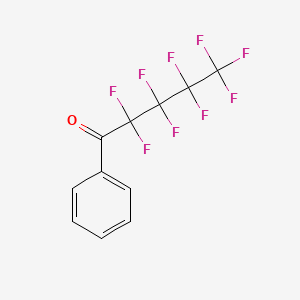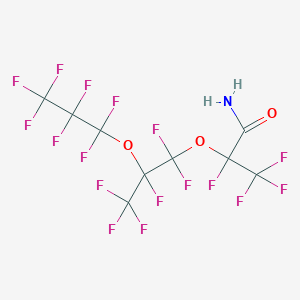
(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as 3-Methylthiophen-2-ylprop-2-en-1-one, is a heterocyclic compound belonging to the thiophene family. It is a colorless, volatile liquid that has a faint, sweet odor and is soluble in most organic solvents. The compound has been studied extensively in recent years due to its potential applications in the pharmaceutical and agrochemical industries.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-onephen-2-ylprop-2-en-1-one has been studied extensively in recent years due to its potential applications in the pharmaceutical and agrochemical industries. In particular, the compound has been studied for its potential as an insecticide, fungicide, and herbicide. In addition, the compound has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Wirkmechanismus
The mechanism by which (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-onephen-2-ylprop-2-en-1-one exerts its biological effects is not yet fully understood. However, studies have suggested that the compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, the compound may also act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs.
Biochemical and Physiological Effects
(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-onephen-2-ylprop-2-en-1-one has been studied for its potential effects on a variety of biochemical and physiological processes. Studies have suggested that the compound may have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, the compound may also have analgesic and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-onephen-2-ylprop-2-en-1-one in lab experiments is its relatively low cost and easy availability. In addition, the compound is relatively stable and can be stored for extended periods of time. However, the compound is also volatile and may evaporate quickly in an open container. Furthermore, the compound may be toxic if inhaled or ingested in large doses.
Zukünftige Richtungen
The potential applications of (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-onephen-2-ylprop-2-en-1-one are still being explored. Future research could focus on further elucidating the mechanism of action of the compound and exploring its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In addition, further research could explore the potential of the compound as an insecticide, fungicide, and herbicide. Finally, further research could explore the potential of the compound as an analgesic and neuroprotective agent.
Synthesemethoden
The synthesis of (2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-onephen-2-ylprop-2-en-1-one can be achieved through a variety of methods. One method involves the condensation of 3-methylphenol and thiophene-2-carboxaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields a mixture of the desired product and by-products, which can be separated by column chromatography. Another method involves the reaction of 3-methylphenol and thiophene-2-carboxylic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields the desired product in high yield.
Eigenschaften
IUPAC Name |
(E)-3-(3-methylphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-11-4-2-5-12(10-11)7-8-13(15)14-6-3-9-16-14/h2-10H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFHGFFCZUZIHT-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)
![N-Boc-1-[3-(Methylthio)-1,2,4-triazin-6-yl]methylamine](/img/structure/B6307517.png)
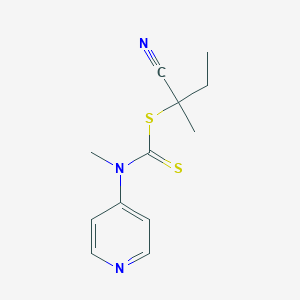

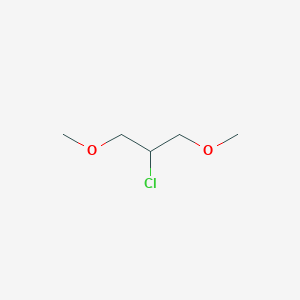
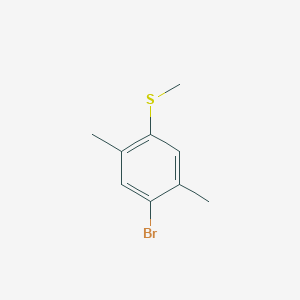

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
